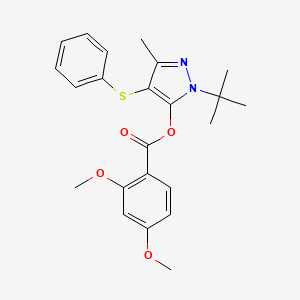

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate

Description

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a synthetic organic compound featuring a pyrazole core substituted with a tert-butyl group, a methyl group, and a phenylsulfanyl moiety at positions 1, 3, and 4, respectively. The 5-position of the pyrazole ring is esterified with a 2,4-dimethoxybenzoate group. This structural configuration imparts unique physicochemical properties, including a molecular weight of 426.53 g/mol (C23H26N2O4S) and a logP value indicative of moderate lipophilicity . The compound’s design likely aims to balance steric bulk (from tert-butyl) with electronic effects (methoxy and sulfanyl groups), making it relevant for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-15-20(30-17-10-8-7-9-11-17)21(25(24-15)23(2,3)4)29-22(26)18-13-12-16(27-5)14-19(18)28-6/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJRSCFSGWLODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)OC)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate typically involves multi-step organic reactionsThe final step involves esterification with 2,4-dimethoxybenzoic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester moiety, converting it to the corresponding alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Research indicates that compounds similar to 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate exhibit a range of biological activities. The compound's unique structure allows it to interact with various biological targets, potentially leading to therapeutic applications.

Anticancer Potential

Studies have highlighted the anticancer properties of pyrazole derivatives. For instance, similar compounds have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The interaction of these compounds with specific cellular pathways can lead to significant therapeutic effects against various types of cancer .

Enzyme Inhibition

The compound may also act as an inhibitor for key enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders, including diabetes and obesity. The inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved metabolic profiles in preclinical studies .

Synthesis and Chemical Properties

The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate can be achieved through various organic synthesis methods. The synthetic routes typically involve multi-step processes that incorporate specific reagents and conditions tailored to yield high purity and yield of the desired compound.

In Vitro Studies

A series of in vitro studies have demonstrated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For example, compounds similar to 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate were evaluated for their ability to inhibit cell growth and induce apoptosis through mechanisms involving tubulin polymerization inhibition .

Therapeutic Applications

The therapeutic potential extends beyond oncology. Research has indicated that these compounds may also possess anti-inflammatory properties and could be explored for treating conditions like rheumatoid arthritis or other inflammatory diseases due to their ability to modulate immune responses .

Mechanism of Action

The mechanism by which 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substitution pattern of the benzoate group and pyrazole ring. Below is a detailed comparison based on available

Structural Analogs and Their Properties

*Estimated based on structurally similar analogs .

Key Differences and Implications

The 3,4-dimethylbenzoate analog (ZINC2718647) replaces methoxy with methyl groups, increasing hydrophobicity (logP ~5.5 estimated) but reducing hydrogen-bonding capacity, which may impact solubility and bioavailability .

Synthetic Accessibility :

- The 2,4-dimethoxybenzoate derivative may be synthesized via esterification of the pyrazole alcohol with 2,4-dimethoxybenzoyl chloride. In contrast, analogs like ZINC2718647 require alternative coupling reagents for sterically hindered benzoic acids .

However, the 2,3-dimethoxybenzoate analog’s ortho-substitution might hinder crystallinity compared to the target compound’s para-substitution .

Biological Activity

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a complex organic compound from the pyrazole family, characterized by its unique structural features. This compound has gained attention due to its potential biological activities, which include anti-inflammatory, analgesic, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- tert-butyl Group : A bulky substituent that may enhance lipophilicity.

- Phenylsulfanyl Moiety : Suggests potential interactions with biological targets through hydrophobic interactions.

- Dimethoxybenzoate Group : May influence solubility and biological activity.

These structural components are expected to contribute to the compound's diverse biological activities.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory and analgesic effects. For instance, compounds with similar structures have been reported to interact with serotonin receptors, which could be beneficial in treating mood disorders and pain management .

In a study assessing the structure-activity relationship of pyrazole derivatives, it was found that modifications on the pyrazole ring could enhance their potency as TRPV1 antagonists—receptors known to play a role in pain sensation . This suggests that 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate may also possess similar analgesic properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented. The unique combination of functional groups in 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate may allow it to modulate various signaling pathways involved in cancer progression. For example, compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

The mechanism by which this compound exerts its biological effects may involve:

- Receptor Interaction : Binding to specific receptors such as TRPV1 or serotonin receptors.

- Enzyme Modulation : Inhibiting enzymes involved in inflammatory pathways or cancer cell proliferation.

The phenylsulfanyl group can enhance interactions with target proteins through hydrophobic forces, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions .

Comparative Biological Activity

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate | -1H-pyrazol-5-yl 2,4-dimethoxybenzoate?

Basic

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A common approach is the condensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyrazole ring. For example:

- Step 1 : Formation of the pyrazole scaffold via cyclocondensation, as seen in analogous syntheses using tert-butyl groups and phenylsulfanyl substituents .

- Step 2 : Esterification or coupling reactions to introduce the 2,4-dimethoxybenzoate moiety. Reagents like HBTU and DIPEA are effective for amide/ester bond formation under mild conditions .

- Step 3 : Purification via recrystallization or column chromatography, with purity confirmed by TLC (e.g., toluene/ethyl acetate/water systems) .

How is the purity and structural integrity of the compound validated post-synthesis?

Basic

Methodological validation includes:

- Chromatography : Thin-layer chromatography (TLC) with iodine visualization to confirm a single spot .

- Spectroscopy : NMR (¹H/¹³C) for functional group analysis and mass spectrometry (MS) for molecular weight confirmation. For example, tert-butyl groups exhibit distinct upfield shifts in ¹H NMR .

- Elemental Analysis : To verify empirical formula consistency .

What experimental designs are suitable for studying the compound’s stability under varying conditions?

Advanced

Robust experimental frameworks include:

- Split-Plot Designs : To assess stability across temperature, pH, and light exposure. For instance, randomized block designs with repeated measures over time can isolate degradation pathways .

- Accelerated Stability Testing : High-temperature or humidity chambers to simulate long-term storage, with HPLC monitoring of degradation products .

- Control Variables : Use inert atmospheres (e.g., N₂) to mitigate oxidative decomposition of the sulfanyl group .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and concentrations .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl pyrazole derivatives) to identify substituent-specific trends .

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under controlled conditions to account for potency variations .

What strategies optimize the compound’s selectivity for biological targets?

Advanced

Structure-activity relationship (SAR) studies are critical:

- Substituent Modification : Replace the phenylsulfanyl group with electron-withdrawing groups (e.g., nitro) to enhance binding affinity to hydrophobic pockets .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with target proteins, guided by crystallographic data of analogous compounds .

- In Vitro Profiling : Test against off-target receptors (e.g., GPCR panels) to identify selectivity bottlenecks .

How can environmental fate studies be designed for this compound?

Advanced

Long-term ecological assessments require:

- Compartmental Analysis : Track distribution in soil, water, and biota using radiolabeled analogs (e.g., ¹⁴C tagging) .

- Biotic Transformations : Incubate with microbial consortia to identify degradation metabolites via LC-MS/MS .

- QSAR Modeling : Predict bioaccumulation potential using logP values and molecular weight (e.g., logP ≈ 4.7 for tert-butyl derivatives) .

What methodologies address synthetic yield variability in large-scale preparations?

Advanced

Yield optimization involves:

- Reagent Stoichiometry : Adjust molar ratios of tert-butyl precursors (e.g., 1.3 equivalents of HBTU for efficient coupling) .

- Catalysis : Employ Pd-mediated cross-coupling for C-S bond formation in the phenylsulfanyl group .

- Process Monitoring : Real-time FTIR to track reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.